7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane structure elucidation
7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale, establish self-validating experimental systems, and offer field-proven insights into the process of molecular characterization.
Introduction: The Molecular Challenge
The compound 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane represents a unique molecular architecture combining a piperidine ring, a dioxolane group, and a spirocyclic center. Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can facilitate precise interactions with biological targets. The definitive confirmation of its structure is paramount for any further development and requires a multi-pronged analytical approach. This guide outlines the logical workflow, from synthesis to final structural verification, employing a suite of modern spectroscopic techniques.
Part 1: Proposed Synthesis and Initial Characterization
A logical and efficient synthesis is the first step in any structural elucidation campaign, as it provides crucial information about the likely final structure. A plausible route to 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane involves the ketalization of a commercially available piperidone derivative.
Proposed Synthetic Pathway
The target compound can be synthesized via the acid-catalyzed reaction of 3-methyl-4-piperidone hydrochloride with ethylene glycol. The acidic conditions facilitate the formation of the spiroketal by reacting the ketone with the diol. Subsequent neutralization yields the free base product.
Caption: Proposed synthesis of the target compound.
Protocol 1: Synthesis
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Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-methyl-4-piperidone hydrochloride (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene.
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Reaction: Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the pure 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.
Causality: The choice of a Dean-Stark apparatus is critical. Ketalization is a reversible equilibrium reaction.[1] By removing water, the equilibrium is driven towards the product side according to Le Châtelier's principle, ensuring a high yield. p-TsOH is a standard, effective acid catalyst for this transformation.[2][3]
Part 2: The Structure Elucidation Workflow
A systematic and hierarchical approach is essential to unambiguously determine the molecular structure. The workflow is designed to first confirm the molecular formula and identify key functional groups, then to piece together the carbon-hydrogen framework, and finally to confirm the precise connectivity through long-range correlations.
Caption: Hierarchical workflow for structure elucidation.
Step 1: Mass Spectrometry (MS) – The Molecular Formula
Expertise: High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of the molecular ion. This allows for the unambiguous calculation of the molecular formula, which is the foundation of the entire elucidation process. The expected molecular formula is C₈H₁₅NO₂.
Expected Data:
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Molecular Ion (M⁺): An exact mass measurement should yield a value corresponding to C₈H₁₅NO₂ (Calculated: 157.1103).
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Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for piperidines.[4] We would anticipate fragments resulting from the loss of ethyl or methyl radicals from the piperidine ring.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
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Analysis: Infuse the sample directly or via LC injection. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Data Processing: Use the instrument software to calculate the elemental composition from the measured exact mass of the [M+H]⁺ ion.
Step 2: Infrared (IR) Spectroscopy – Functional Group Identification
Expertise: IR spectroscopy provides rapid confirmation of key functional groups. Its power lies in what it shows and what it doesn't show. For our target, the key is to confirm the absence of the starting ketone and the presence of the new ketal and the secondary amine.
Expected Data:
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Absence of C=O: A crucial diagnostic is the disappearance of the strong carbonyl (C=O) stretch from the 3-methyl-4-piperidone starting material (typically ~1715 cm⁻¹).
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Presence of C-O: Appearance of strong C-O stretching bands in the 1200-1000 cm⁻¹ region, characteristic of the dioxolane ring (ketal).[5]
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Presence of N-H: A moderate N-H stretching band should be observed around 3350-3300 cm⁻¹, characteristic of a secondary amine.
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Presence of C-H: C-H stretching bands from the aliphatic backbone will be present just below 3000 cm⁻¹.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Background: Acquire a background spectrum of the clean crystal or plates.
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Sample Spectrum: Acquire the spectrum of the sample.
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Analysis: Identify and label the key vibrational frequencies and correlate them to the expected functional groups.
Step 3: 1D NMR Spectroscopy – The Carbon-Hydrogen Framework
Expertise: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure of an organic molecule. By analyzing chemical shifts, integration, and coupling patterns, we can map out the entire proton and carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| C2, C3 (Dioxolane) | ~3.9-4.1, m, 4H | ~64 | Positive (CH₂) |
| C5 (Spiro) | - | ~108 | Absent (Quaternary) |
| C6 | ~1.6-1.8, m, 2H | ~35 | Negative (CH₂) |
| C7 | ~2.0-2.2, m, 1H | ~40 | Positive (CH) |
| 7-CH₃ | ~0.9-1.1, d, 3H | ~15 | Positive (CH₃) |
| C9 | ~2.8-3.0, m, 2H | ~48 | Negative (CH₂) |
| C10 | ~2.6-2.8, m, 2H | ~45 | Negative (CH₂) |
| N-H | Broad singlet, 1H | - | - |
Causality:
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The protons on the dioxolane ring (C2, C3) are deshielded by the adjacent oxygen atoms, hence their downfield shift (~4.0 ppm).[6]
-
The spiro carbon (C5) is a quaternary ketal carbon and is expected to appear significantly downfield (~108 ppm) in the ¹³C spectrum and will be absent in the DEPT-135 spectrum.[7]
-
Protons on carbons adjacent to the nitrogen (C9, C10) will be deshielded compared to simple alkanes, appearing around 2.6-3.0 ppm.[8][9]
Protocol 4: 1D NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. Integrate all signals and determine multiplicities (singlet, doublet, triplet, etc.).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to distinguish carbon types. CH/CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.
Step 4: 2D NMR Spectroscopy – Assembling the Puzzle
Expertise: 2D NMR experiments reveal through-bond and through-space correlations, providing definitive proof of connectivity. For this molecule, COSY, HSQC, and HMBC are the essential experiments.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between the protons on C6, C7, and the 7-CH₃, as well as between the protons on C9 and C10.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is used to definitively assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different fragments of the molecule. For example, we expect to see a correlation from the 7-CH₃ protons to both C7 and C6, and critically, from the dioxolane protons (C2, C3) to the spiro carbon (C5).
Caption: Key expected HMBC correlations for structural proof.
Protocol 5: 2D NMR Spectroscopy
-
Setup: Use the same sample prepared for 1D NMR.
-
Acquisition: Run standard, gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs on the NMR spectrometer. Typical experiment times range from 20 minutes (COSY, HSQC) to several hours (HMBC).
-
Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis:
-
On the HSQC spectrum, assign all carbon signals based on their one-bond correlation to the already assigned protons.
-
On the COSY spectrum, trace the spin systems to confirm the -CH(CH₃)-CH₂- and -CH₂-CH₂- fragments of the piperidine ring.
-
On the HMBC spectrum, build the final structure by connecting the fragments. The correlation from the dioxolane protons to the spiro carbon is the single most important correlation for confirming the spirocyclic nature of the molecule.
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Conclusion
By systematically applying this multi-technique workflow, the structure of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane can be elucidated with a high degree of confidence. Each experiment provides a layer of evidence that, when combined, creates a self-validating system. The initial MS and IR data confirm the molecular formula and functional groups proposed by the synthesis. 1D NMR provides the fundamental C-H framework, and 2D NMR serves as the final, definitive proof of connectivity, locking the atoms into their correct positions within the spirocyclic scaffold. This rigorous approach ensures the scientific integrity required for any further research or development involving this novel compound.
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